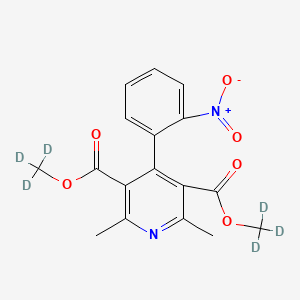
デヒドロニフェジピン-d6
概要
説明
Dehydro Nifedipine-d6, also known as bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate, is a deuterium-labeled derivative of Dehydro Nifedipine. It is a highly characterized reference material used in various analytical applications, particularly in the pharmaceutical industry. The molecular formula of Dehydro Nifedipine-d6 is C17H10D6N2O6, and it has a molecular weight of 350.36 g/mol .
科学的研究の応用
Dehydro Nifedipine-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for Nifedipine and its metabolites.
Biological Studies: Employed in metabolic studies to trace the biotransformation of Nifedipine in biological systems.
Chemical Research: Utilized in reaction mechanism studies to understand the behavior of deuterated compounds.
Industrial Applications: Used in the quality control and assurance processes in the pharmaceutical industry
Safety and Hazards
Safety data sheets suggest that in case of exposure, move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If it contacts the skin, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, never give anything by mouth to an unconscious person, and call a doctor or Poison Control Center immediately .
作用機序
Target of Action
Dehydro Nifedipine-d6 is a derivative of Nifedipine, a well-known calcium channel blocker . The primary targets of Dehydro Nifedipine-d6 are likely to be the same as those of Nifedipine, which are the L-type calcium channels in vascular smooth muscle and myocardial cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.
Mode of Action
Dehydro Nifedipine-d6, like Nifedipine, acts by blocking the voltage-gated L-type calcium channels . This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries . The result is a decrease in blood pressure and an increase in the supply of oxygen to the heart.
Biochemical Pathways
It is known that nifedipine and its derivatives inhibit the influx of calcium ions through l-type calcium channels . This action disrupts the calcium-dependent signaling pathways, leading to relaxation of vascular smooth muscle and vasodilation.
Pharmacokinetics
Nifedipine, from which dehydro nifedipine-d6 is derived, is known to undergo hepatic metabolism via the cyp3a4 pathway . Approximately 60-80% of the dose is recovered in urine as inactive water-soluble metabolites . The pharmacokinetics of Nifedipine can be influenced by factors such as reduced protein binding and reduced enzyme activity, as seen in patients with liver cirrhosis .
Result of Action
The molecular and cellular effects of Dehydro Nifedipine-d6 are likely to be similar to those of Nifedipine. By blocking L-type calcium channels, Dehydro Nifedipine-d6 reduces the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle and vasodilation . This results in a decrease in blood pressure and an increase in the supply of oxygen to the heart.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dehydro Nifedipine-d6. For instance, Nifedipine is known to be light-sensitive and can be photolytically degraded at visible wavelengths . Moreover, Nifedipine is likely to be rapidly degraded in aquatic environments . These factors may also apply to Dehydro Nifedipine-d6, given its structural similarity to Nifedipine.
生化学分析
Biochemical Properties
Dehydro Nifedipine-d6 plays a significant role in biochemical reactions, particularly in the context of its parent compound, Nifedipine. It interacts with various enzymes and proteins involved in the metabolism of Nifedipine. One of the primary enzymes it interacts with is cytochrome P450, which is responsible for the oxidative metabolism of Nifedipine to Dehydro Nifedipine . This interaction is crucial for understanding the metabolic fate of Nifedipine and its derivatives in the human body.
Cellular Effects
Dehydro Nifedipine-d6 influences various cellular processes, particularly those related to calcium signaling pathways. As a derivative of Nifedipine, it can affect the function of calcium channels in different cell types. This impact on calcium channels can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, in vascular smooth muscle cells, Dehydro Nifedipine-d6 can inhibit calcium influx, leading to vasodilation and reduced blood pressure .
Molecular Mechanism
The molecular mechanism of Dehydro Nifedipine-d6 involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release . This inhibition can lead to the relaxation of vascular smooth muscle cells and a subsequent decrease in blood pressure. Additionally, Dehydro Nifedipine-d6 may influence gene expression by modulating calcium-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dehydro Nifedipine-d6 can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Dehydro Nifedipine-d6 is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to Dehydro Nifedipine-d6 in in vitro and in vivo studies has shown that it can maintain its effects on calcium channels and cellular function for extended periods .
Dosage Effects in Animal Models
The effects of Dehydro Nifedipine-d6 vary with different dosages in animal models. At lower doses, it can effectively inhibit calcium channels and reduce blood pressure without causing significant adverse effects . At higher doses, Dehydro Nifedipine-d6 may cause toxic effects, including excessive vasodilation, hypotension, and potential damage to vascular tissues . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of Dehydro Nifedipine-d6 in preclinical studies.
Metabolic Pathways
Dehydro Nifedipine-d6 is involved in several metabolic pathways, primarily related to its parent compound, Nifedipine. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the pharmacokinetics and bioavailability of Dehydro Nifedipine-d6 in biological systems. Additionally, the interaction with cofactors such as NADPH is crucial for the enzymatic reactions involved in its metabolism .
Transport and Distribution
The transport and distribution of Dehydro Nifedipine-d6 within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, Dehydro Nifedipine-d6 can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution is vital for its pharmacological effects and therapeutic efficacy.
Subcellular Localization
Dehydro Nifedipine-d6 exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and can be directed to specific organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct Dehydro Nifedipine-d6 to its site of action . Understanding its subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Nifedipine-d6 involves the deuteration of Dehydro Nifedipine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of Dehydro Nifedipine-d6 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The production process is carefully monitored to comply with stringent regulatory standards, including those set by the United States Pharmacopeia (USP), European Medicines Agency (EMA), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP) .
化学反応の分析
Types of Reactions
Dehydro Nifedipine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
類似化合物との比較
Similar Compounds
Dehydro Nifedipine: The non-deuterated form of Dehydro Nifedipine-d6.
Nifedipine: The parent compound, a widely used calcium channel blocker.
Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action.
Uniqueness
Dehydro Nifedipine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research and pharmaceutical development .
特性
IUPAC Name |
bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8H,1-4H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHJQGNGLQJPF-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661880 | |
| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125464-52-0 | |
| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






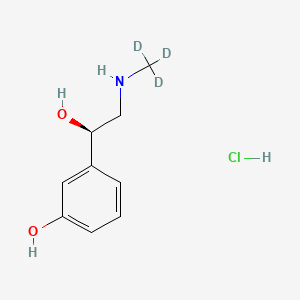
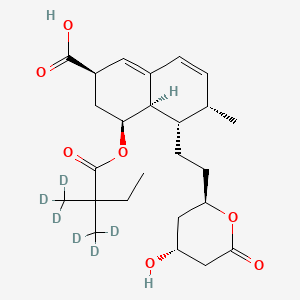
![3-cyano-2-(sulfamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene](/img/structure/B563296.png)
![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

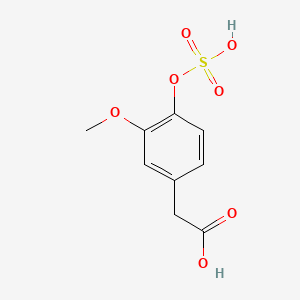
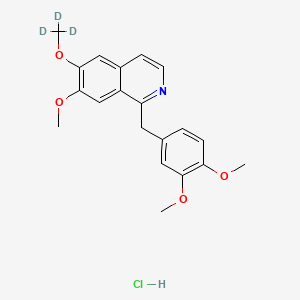
![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

